molecular formula C18H14N2O3 B186492 2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]isoindole-1,3-dione CAS No. 53157-46-3

2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]isoindole-1,3-dione

Cat. No.: B186492
CAS No.: 53157-46-3
M. Wt: 306.3 g/mol
InChI Key: QXPSOWPOHSZKEK-UHFFFAOYSA-N
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Description

The compound “CL-17390” is a polyclonal antibody that targets aldehyde dehydrogenase 1 family member L1. This compound is used in immunofluorescence applications and shows reactivity with human, mouse, and rat samples .

Preparation Methods

The preparation of “CL-17390” involves antigen affinity purification. The antibody is conjugated with a fluorescent dye, CoraLite® Plus 488, which allows for its use in immunofluorescence applications . The specific synthetic routes and reaction conditions for the production of this compound are proprietary and not publicly disclosed.

Chemical Reactions Analysis

As “CL-17390” is an antibody, it does not undergo typical chemical reactions like oxidation, reduction, or substitution. Instead, its primary function is to bind specifically to its target antigen, aldehyde dehydrogenase 1 family member L1, through antigen-antibody interactions. The binding is highly specific and does not involve chemical transformations .

Scientific Research Applications

“CL-17390” is widely used in scientific research, particularly in the fields of biology and medicine. Its primary application is in immunofluorescence, where it is used to detect the presence and distribution of aldehyde dehydrogenase 1 family member L1 in tissue samples. This can be particularly useful in studies related to cancer progression, as the loss of aldehyde dehydrogenase 1 family member L1 is associated with decreased apoptosis, increased cell motility, and cancer progression .

Mechanism of Action

The mechanism of action of “CL-17390” involves its binding to aldehyde dehydrogenase 1 family member L1. This binding is facilitated by the antigen-antibody interaction, where the antibody recognizes and binds to a specific epitope on the antigen. This interaction can be visualized using immunofluorescence, where the fluorescent dye conjugated to the antibody emits light upon excitation, allowing researchers to observe the location and abundance of the target protein in tissue samples .

Comparison with Similar Compounds

“CL-17390” is unique in its specificity for aldehyde dehydrogenase 1 family member L1. Similar compounds include other antibodies that target different members of the aldehyde dehydrogenase family or other proteins involved in similar biological pathways. For example, antibodies targeting aldehyde dehydrogenase 2 or aldehyde dehydrogenase 3 family members may have similar applications but different specificities and uses .

Properties

CAS No.

53157-46-3

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C18H14N2O3/c21-12-5-6-16-15(9-12)11(10-19-16)7-8-20-17(22)13-3-1-2-4-14(13)18(20)23/h1-6,9-10,19,21H,7-8H2

InChI Key

QXPSOWPOHSZKEK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CNC4=C3C=C(C=C4)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CNC4=C3C=C(C=C4)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of serotonin creatinine sulfate monohydrate (5 g, 12.333 mmol) in water (80 mL) were added N-carbethoxyphthalimide (2.84 g, 1.30 mmol) and potassium carbonate (3.54 g, 24.6 mmol). The resulting mixture was stirred at room temperature for 4 hours. The precipitate was filtered, washed with water and dried to give the title compound (3.8 g, 100%) as a yellow solid. 1H NMR (CD3SOCD3, 300 MHz) δ: 10.52 (s, 1H), 8.64 (s, 1H), 7.87-7.83 (A2B2 system, 4H), 7.12 (d, J=8.6 Hz, 1H), 7.08 (broad s, 1H), 6.89 (broad s, 1H), 6.60 (broad d, J=8.6 Hz, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2.84 g
Type
reactant
Reaction Step Two
Quantity
3.54 g
Type
reactant
Reaction Step Two
Yield
100%

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